molecular formula C20H42N4O3 B12680622 N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine CAS No. 94346-08-4

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine

Cat. No.: B12680622
CAS No.: 94346-08-4
M. Wt: 386.6 g/mol
InChI Key: QLXILPUJFJMPMU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine is a heterocyclic organic compound with the molecular formula C20H42N4O3 and a molecular weight of 386.57248 g/mol . This compound is characterized by its long dodecyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine typically involves the reaction of L-asparagine with dodecylamine and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Protection of Functional Groups: Protecting the amino and carboxyl groups of L-asparagine to prevent unwanted side reactions.

    Coupling Reaction: Reacting the protected L-asparagine with dodecylamine and ethylenediamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the coupling reaction.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.

    Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified amino groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dodecylamino group.

Scientific Research Applications

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Proteins: Interact with proteins and enzymes, affecting their structure and function.

    Modulate Pathways: Influence cellular signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

    Disrupt Membranes: The dodecyl chain can insert into lipid membranes, disrupting their integrity and function.

Comparison with Similar Compounds

N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine can be compared with other similar compounds, such as:

    N2-[2-[[2-(Octylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with an octyl chain instead of a dodecyl chain.

    N2-[2-[[2-(Hexadecylamino)ethyl]amino]ethyl]-L-asparagine: Similar structure but with a hexadecyl chain instead of a dodecyl chain.

    N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-glutamine: Similar structure but with L-glutamine instead of L-asparagine.

Uniqueness

The uniqueness of this compound lies in its specific dodecyl chain, which imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

94346-08-4

Molecular Formula

C20H42N4O3

Molecular Weight

386.6 g/mol

IUPAC Name

(2S)-4-amino-2-[2-[2-(dodecylamino)ethylamino]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C20H42N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-18(20(26)27)17-19(21)25/h18,22-24H,2-17H2,1H3,(H2,21,25)(H,26,27)/t18-/m0/s1

InChI Key

QLXILPUJFJMPMU-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCNCCNCCN[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CCCCCCCCCCCCNCCNCCNC(CC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.